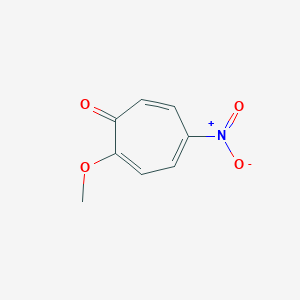

4-(Furan-2-yl)-4-oxobutanoic acid

Descripción general

Descripción

Synthesis Analysis

- Synthesis Approach : A method for synthesizing substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids involves the reaction of 2,4-dioxobut-2-enoic acids with furan-2-carbohydrazide (Igidov et al., 2022).

- Additional Synthesis Techniques : Efficient synthesis of 2-alkyl-3-furoic acids has been developed using lithium dianion of 4-oxo-2-phenylthiobutanoic acid ethylene acetal (Tius & Savariar, 1985).

Molecular Structure Analysis

- Molecular Structure Characterization : The molecular structure of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed using IR, (1)H NMR, and single crystal X-ray diffraction studies. Vibrational wavenumbers were computed using HF and DFT methods (Raju et al., 2015).

Chemical Reactions and Properties

- Chemical Reactivity : Reactions of 4-oxobutanoic acids with 1,3-binucleophilic reagent lead to the formation of complex molecules, as demonstrated in studies using 2-(aminophenyl)methanol (Amalʼchieva et al., 2022).

- Tandem Achmatowicz Rearrangement : A synthesis method involving tandem Achmatowicz rearrangement and acetalization of 1-[5-(hydroxyalkyl)-furan-2-yl]-cyclobutanols has been reported, leading to dispiroacetals and subsequent ring-expansion to form 6,7-dihydrobenzofuran-4(5H)-ones (Peng et al., 2018).

Physical Properties Analysis

- FT-IR Analysis : FT-IR spectrum of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was analyzed, revealing insights into its physical properties (Raju et al., 2015).

Chemical Properties Analysis

- NBO Analysis : Stability of the molecule arising from hyper-conjugative interactions and charge delocalization was analyzed using NBO analysis for molecules like 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid (Raju et al., 2015).

- HOMO and LUMO Analysis : The HOMO and LUMO analysis was used to determine charge transfer within molecules, which is crucial for understanding their chemical properties (Raju et al., 2015).

Aplicaciones Científicas De Investigación

Anti-Inflammatory Activity : Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, synthesized from 2,4-dioxobut-2-enoic acids and furan-2-carbohydrazide, exhibit pronounced anti-inflammatory activity. These compounds undergo intramolecular cyclization to form corresponding N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides, which are responsible for the activity (Igidov et al., 2022).

Synthesis of Fused Tricyclic Systems : Reactions of 4-alkyl(aryl)-substituted 4-oxobutanoic acids and 3H-furan-2-ones with 1,3-binucleophiles lead to the formation of different fused tricyclic systems, depending on the initial substrates. This highlights the compound's versatility in organic synthesis (Grinev et al., 2017).

Antitubercular Agents : Novel furan coupled quinoline diamide hybrid scaffolds derived from 4-oxobutanoic acids have shown potent antitubercular activity. These compounds, synthesized and screened for in vitro activity, inhibit the growth of H37Rv strain of Mycobacterium tuberculosis at low concentrations (Rajpurohit et al., 2019).

Antioxidant Activity : Schiff bases synthesized from methyl-4-(furan-2-yl)-4-oxobutanoate demonstrated antioxidant activity, as evaluated based on DPPH radical scavenging. This indicates potential applications in areas requiring antioxidant properties (Yasa, 2018).

Synthesis of Furo[3,4-c]furans : 2-Alkynyl 2-diazo-3-oxobutanoates, treated with rhodium(II) acetate, produce furo[3,4-c]furans. This process involves a carbenoid addition to the acetylenic π-bond, followed by cyclization, highlighting the compound's role in complex organic syntheses (Padwa & Kinder, 1993).

Analgesic Activity : N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides, obtained from substituted 4-aryl-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]-4-oxobutanoic acids, have shown analgesic activity in animal models, indicating their potential in pain management (Igidov et al., 2022).

Propiedades

IUPAC Name |

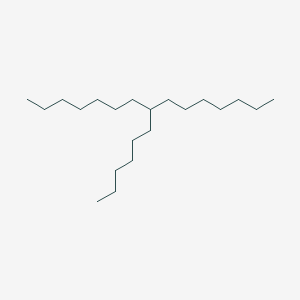

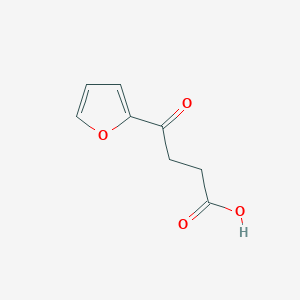

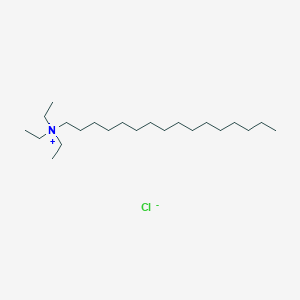

4-(furan-2-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6(3-4-8(10)11)7-2-1-5-12-7/h1-2,5H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIZXFWNDLSDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395622 | |

| Record name | 4-(furan-2-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Furan-2-yl)-4-oxobutanoic acid | |

CAS RN |

10564-00-8 | |

| Record name | 4-(furan-2-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)

![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)